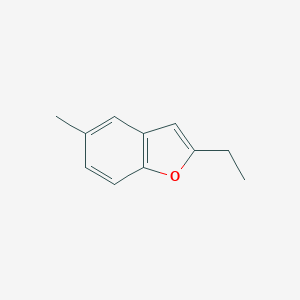

2-Ethyl-5-methylbenzofuran

Description

Significance of the Benzofuran (B130515) Scaffold in Chemical Sciences and Medicinal Chemistry

The benzofuran moiety is a fundamental structural unit found in a wide variety of biologically active natural products and synthetic compounds. nih.govrsc.org This prevalence has made the benzofuran scaffold a subject of extensive interest for chemists and medical researchers, who use it as a building block for new pharmacological agents. nih.govresearchgate.net Its versatile nature and presence in numerous bioactive molecules underscore its importance in both chemical synthesis and the quest for new therapeutics. researchgate.nettaylorandfrancis.com

The benzofuran skeleton is widely regarded as a "privileged structure" in medicinal chemistry. rsc.orgfrontiersin.org This term describes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of novel drugs. rsc.org The ability of the benzofuran core to serve as a versatile platform for developing molecules with diverse pharmacological activities has accelerated the drug discovery process. frontiersin.org Its unique structural features and broad bioactivity make it a pharmacophore of choice for designing new therapeutic agents. rsc.org The development of chemical libraries focused on this bioactive chemical space allows for the creation of numerous variations, further enhancing its role in discovering new lead compounds. frontiersin.orgnih.gov

Benzofuran derivatives are known to exhibit a vast and diverse array of biological activities. nih.govrsc.org This wide range of pharmacological properties is a key reason for the sustained interest in synthesizing and evaluating new compounds based on this scaffold. nih.gov Research has demonstrated activities including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antioxidant, antiviral, and neuroprotective effects. mdpi.comtaylorandfrancis.comfrontiersin.org

For instance, certain benzofuran derivatives have shown potential as therapeutic agents for breast cancer, while others have been investigated as inhibitors of enzymes like DNA gyrase in Mycobacterium tuberculosis. nih.gov The structural versatility of the benzofuran nucleus allows for fine-tuning of its biological effects through the introduction of various substituents. mdpi.com

Table 2: Selected Biological Activities of Benzofuran Derivatives

| Biological Activity | Description and Examples |

|---|---|

| Anticancer | Benzofuran derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including human breast cancer (MCF-7). nih.govnih.gov Some derivatives act as inhibitors of pathways involved in cancer progression, such as the hypoxia-inducible factor (HIF-1) pathway. mdpi.com |

| Antimicrobial | This class of compounds has shown significant activity against various bacteria and fungi. nih.govrsc.org For example, certain derivatives are effective against Staphylococcus aureus and Escherichia coli, while others inhibit the growth of fungal species like Candida albicans and Aspergillus fumigatus. nih.gov |

| Anti-inflammatory | The benzofuran scaffold is present in compounds that exhibit anti-inflammatory properties. nih.govresearchgate.net This has led to research into their potential for treating inflammatory conditions. |

| Antiviral | Derivatives have been studied for their potential to combat viruses, including anti-HIV activity. medcraveonline.com Certain natural benzofurans have demonstrated effects against the respiratory syncytial virus (RSV). rsc.org |

| Neuroprotective | Benzofurans are considered promising scaffolds for exploring treatments for neurodegenerative diseases like Alzheimer's. frontiersin.org They have shown the ability to inhibit key processes involved in the disease, such as the formation of Aβ fibrils and the activity of butyrylcholinesterase. frontiersin.orgnih.gov |

| Antioxidant | Many benzofuran derivatives exhibit antioxidant properties, with the ability to scavenge free radicals. rsc.orgmedcraveonline.com This activity is relevant for addressing conditions related to oxidative stress. |

Structural Context of 2-Ethyl-5-methylbenzofuran

The "chemical space" of benzofurans refers to the entire collection of possible molecules that can be generated by modifying the core benzofuran structure. This space is vast, ranging from simple substituted compounds like this compound to highly complex, multi-functionalized, and polycyclic systems. rsc.org Studies investigating the neuroprotective activity of synthetic benzofurans have shown that chemical substitutions, particularly at the 2, 3, and 5 positions, can result in compounds with significant neuroactivity. nih.gov

This compound represents a relatively simple entry in this chemical space. Its disubstituted nature, with small alkyl groups, makes it a foundational structure. Researchers often synthesize libraries of such analogs to explore structure-activity relationships (SAR), where systematic changes to the substitution pattern help in understanding how molecular structure affects biological function. mdpi.com The synthesis of highly substituted benzofurans, such as those with multiple aryl groups or complex side chains, represents a more complex exploration of this chemical space, often aimed at creating molecules with highly specific and potent activities. rsc.org

The presence of simple alkyl groups like ethyl and methyl is significant in medicinal chemistry and benzofuran research. These substituents are often used to probe the effects of lipophilicity (fat-solubility) and steric bulk on a molecule's interaction with biological targets.

In one study on 1-(benzofuran-2-yl)-1-(1-H-imidazol-1-yl) alkanes, researchers directly compared the impact of methyl and ethyl substituents. nih.gov They reported that the (±)-methyl-substituted compounds were more potent than a reference compound, and as expected with an increase in hydrophobicity, the (±)-ethyl substituted compounds were even more potent. nih.gov This demonstrates that even a seemingly minor change from a methyl to an ethyl group can significantly enhance biological potency, likely by improving how the molecule interacts with its target enzyme. nih.gov The migration of methyl and ethyl groups has also been a subject of study in synthetic strategies to create highly substituted benzofurans, highlighting the role of these simple alkyl groups in complex chemical transformations. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-10-7-9-6-8(2)4-5-11(9)12-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHVHQOJJFDUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(O1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497276 | |

| Record name | 2-Ethyl-5-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17133-95-8 | |

| Record name | 2-Ethyl-5-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17133-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran, 2-ethyl-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethyl 5 Methylbenzofuran and Analogous Benzofuran Derivatives

Strategies for Benzofuran (B130515) Core Construction

The formation of the benzofuran ring system fundamentally involves the creation of a new furan (B31954) ring fused to a benzene (B151609) ring. This is typically achieved through the formation of key carbon-oxygen (C–O) and/or carbon-carbon (C–C) bonds. mdpi.com The specific bonds formed and the nature of the starting materials distinguish the various synthetic strategies.

Intermolecular Cyclization Approaches

Intermolecular strategies for benzofuran synthesis involve the reaction of two separate components that together provide the atoms necessary for the heterocyclic ring. These approaches are highly valuable for their ability to bring together diverse fragments, allowing for a wide range of substitutions on the final benzofuran product.

A prominent example is the reaction between phenols and alkynes. rsc.orgrsc.org Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org This method involves the sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization. rsc.org Similarly, copper-mediated oxidative annulation of phenols with unactivated internal alkynes has been reported, expanding the scope of this approach. rsc.org

Another intermolecular approach involves the coupling of o-halophenols with alkynes, often via a Sonogashira reaction, which is then followed by a cyclization step to form the benzofuran ring. acs.org One-pot reactions combining acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst also provide a rapid route to functionalized benzofurans. organic-chemistry.org Furthermore, the reaction of 2-hydroxy-1,4-diones with alkenes or alkynes, mediated by reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), can lead to the formation of benzofurandione derivatives through a [3+2] cycloaddition. oup.com

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for synthesizing benzofurans, where a single molecule already containing the necessary components undergoes ring closure. sioc-journal.cnresearchgate.net This method often provides excellent control over regioselectivity.

One common tactic is the oxidative cyclization of o-alkenylphenols. For instance, o-cinnamyl phenols can undergo a 5-exo-trig intramolecular oxidative cyclization catalyzed by palladium complexes to yield 2-benzyl benzofurans. organic-chemistry.org Another approach involves the cyclization of o-bromobenzylketones, which can be promoted by a strong base like potassium t-butoxide in a transition-metal-free process. researchgate.net

The cyclization of o-alkynylanisoles represents a significant pathway to 2,3-disubstituted benzofurans. gvsu.edunih.gov This transformation can be initiated by various electrophiles. For example, treatment of o-iodoanisoles with terminal alkynes using a palladium/copper catalyst system generates o-(1-alkynyl)anisoles. nih.gov Subsequent electrophilic cyclization with iodine (I₂), phenylselenyl chloride (PhSeCl), or p-nitrobenzenesulfenyl chloride (p-O₂NC₆H₄SCl) proceeds under mild conditions to afford the benzofuran product. nih.gov In this reaction, the methoxy (B1213986) group acts as a nucleophile, attacking the alkyne, with the methyl group serving as a leaving group. nih.gov

Interestingly, boron tribromide (BBr₃), a reagent typically used for ether cleavage, has been found to unexpectedly promote the cyclization of o-alkynylanisoles to form benzofurans in significant yields. gvsu.edu This provides a metal-free alternative for this transformation. gvsu.edu Additionally, dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) can act as an electrophile to induce the cyclization of o-alkynyl anisoles, leading to 2,3-disubstituted benzofurans with a thiomethyl group at the 3-position. rsc.org

| Substrate (o-Iodoanisole derivative) | Alkyne | Electrophile | Product (2,3-Disubstituted Benzofuran) | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Iodoanisole | Phenylacetylene | I₂ | 3-Iodo-2-phenylbenzofuran | 98 | nih.gov |

| o-Iodoanisole | 1-Hexyne | I₂ | 2-Butyl-3-iodobenzofuran | 99 | nih.gov |

| o-Iodoanisole | (Trimethylsilyl)acetylene | I₂ | 3-Iodo-2-(trimethylsilyl)benzofuran | 98 | nih.gov |

| o-Iodoanisole | Phenylacetylene | PhSeCl | 2-Phenyl-3-(phenylseleno)benzofuran | 98 | nih.gov |

A de novo synthesis of the benzofuran ring can be achieved from 2-hydroxy-1,4-diones. rsc.orgrsc.org This method provides a practical route to a variety of benzofuran derivatives through a one-pot cyclization/oxidative aromatization cascade reaction. rsc.orgrsc.org The reaction is typically catalyzed by an acid, such as trifluoroacetic acid (TFA), and requires an oxidant, like N-bromosuccinimide (NBS), to facilitate the final aromatization step. rsc.orgresearchgate.net This approach serves as a valuable extension of the classical Paal–Knorr furan synthesis, adapted for the construction of the fused benzofuran system. rsc.orgrsc.org The reaction proceeds under relatively simple conditions and is tolerant of a range of substituents on the starting dione. rsc.org

Catalytic Approaches in Benzofuran Synthesis

Catalysis, particularly by transition metals, is a cornerstone of modern organic synthesis and has been extensively applied to the construction of benzofurans. nih.govacs.org Catalytic methods often offer higher efficiency, milder reaction conditions, and better control over selectivity compared to stoichiometric approaches. acs.org

Transition-Metal-Catalyzed Reactions

A wide array of transition metals, including palladium, copper, gold, and rhodium, have been employed to catalyze various types of reactions leading to benzofurans. acs.orgnih.gov These catalysts are adept at activating substrates and facilitating key bond-forming events such as C–H activation, cross-coupling, and cycloisomerization. rsc.orgrsc.org

Palladium: Palladium catalysis is particularly prominent in benzofuran synthesis. rsc.orgnih.gov Palladium-catalyzed oxidative annulation between phenols and unactivated internal alkynes or alkenylcarboxylic acids can produce a diverse library of 2,3-disubstituted benzofurans. researchgate.netnih.gov These reactions often proceed via C–H bond activation, a powerful strategy that avoids the need for pre-functionalized starting materials. rsc.orgrsc.org For example, the reaction of 2-hydroxystyrenes with iodobenzenes can be catalyzed by palladium to form benzofurans through a C–H activation/oxidation tandem reaction. rsc.org Palladium catalysts are also used in the intramolecular cyclization of o-allylphenols and the dearomative cycloisomerization of enynes to access dihydrobenzofuran structures. mdpi.combohrium.com

Copper: Copper catalysts are widely used due to their low cost and versatile reactivity. rsc.orgrsc.org They are effective in mediating the oxidative annulation of phenols with both terminal and internal alkynes. rsc.orgrsc.org Copper(I) iodide has been used to catalyze the ring closure of 2-haloaromatic ketones to give a variety of benzofurans. organic-chemistry.org Furthermore, copper catalysts can be used in one-pot, multi-component reactions, such as the synthesis of indole-benzofuran bis-heterocycles from terminal alkynes, salicylaldehydes, and indoles. acs.org

Gold: Gold catalysts, known for their strong π-acidity, are highly effective in activating alkynes towards nucleophilic attack. acs.orgrsc.org Cationic gold(I) complexes catalyze the intramolecular cyclization of o-alkynylphenols and their ethers to form benzofurans. rsc.org A notable application is the gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade, which allows for the synthesis of diverse benzofuran derivatives from simple quinols and alkynyl esters in a single pot. acs.orgnih.gov

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / CuCl₂ | Benzofuran | Triarylantimony difluoride | C–H Arylation | 2-Arylbenzofurans | nih.gov |

| CuI | Phenol | Internal Alkyne | Oxidative Annulation | Substituted Benzofurans | rsc.org |

| [Au(IPr)]NTf₂ | o-Alkynylaryl benzyl (B1604629) ether | - | Migratory Cyclization | 2,3-Disubstituted Benzofurans | rsc.orgmorressier.com |

| PdCl₂(CH₃CN)₂ / Benzoquinone | o-Cinnamyl phenol | - | Oxidative Cyclization | 2-Benzyl Benzofurans | organic-chemistry.org |

| CuBr | o-Hydroxybenzaldehyde-derived N-tosylhydrazone | Terminal Alkyne | Coupling/Cyclization | Substituted Benzofurans | organic-chemistry.org |

Organocatalytic and Metal-Free Approaches

In a move towards more sustainable and cost-effective synthesis, organocatalytic and metal-free methods for constructing benzofurans have been developed. These approaches avoid the use of transition metals, relying instead on small organic molecules or specific reaction conditions to promote cyclization.

Examples of these strategies include:

Organocatalytic Annulation: δ-Sultone-fused benzofurans can be synthesized via an organocatalytic annulative reaction. researchgate.netchemrxiv.org For instance, the reaction between β-arylethenesulfonyl fluorides and benzofuran-3(2H)-ones is catalyzed by organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG). researchgate.netchemrxiv.org

Enantioselective Michael Addition: Chiral phosphoric acids can be used as organocatalysts for the enantioselective Michael addition of benzofuran-2(3H)-ones to azadienes, creating benzofuran derivatives with adjacent quaternary and tertiary stereocenters with high diastereoselectivity. researchgate.net

Catalyst-Free Cycloetherification: The synthesis of 2,3-dihydrobenzofurans has been accomplished through a catalyst-free reaction between substituted salicylaldehydes and sulfoxonium ylides. nih.gov Additionally, photocatalytic methods using Lewis acid/base pairs can generate regioselective C₃-substituted dihydrobenzofurans from p-benzoquinones and alkenes without a metal catalyst. nih.gov

Acid-Catalyzed Reactions (e.g., Trifluoroacetic Acid, Acetic Acid)

Acid-catalyzed cyclization is a common strategy for the synthesis of benzofurans. These reactions typically involve the dehydration of a suitable precursor containing a hydroxyl group and a carbonyl or acetal (B89532) functionality.

Trifluoroacetic Acid (TFA): Trifluoroacetic acid is a strong acid often employed as a catalyst and sometimes as a solvent in benzofuran synthesis. One notable application is in the cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones to produce various benzofuran derivatives. rsc.orgsmolecule.com In this method, TFA acts as the catalyst, and N-bromobutanimide (NBS) serves as the oxidant. rsc.org This approach is a useful supplement to the traditional Paal-Knorr furan synthesis. rsc.org Another instance involves the use of TFA in the reaction of substituted alkyne and methoxy-substituted hydroxy-benzoic acid derivatives, which after demethylation, leads to the formation of biologically active benzofuran compounds. nih.govacs.org However, in some cases, the use of TFA may not lead to the desired benzofuran directly but can yield a precursor like a 2,3-dihydrobenzofuran (B1216630). nih.gov For instance, when attempting to synthesize 3-acylbenzofurans from MOM-protected 2-hydroxychalcones, TFA treatment yielded the 2,3-dihydrobenzofuran intermediate rather than the final aromatic product. nih.gov

Acetic Acid: Acetic acid, a weaker acid than TFA, also finds application in benzofuran synthesis. It can be used in cyclization reactions, often in conjunction with other reagents. For example, 2-(2-Methoxyaryl)-1-arylethanone derivatives can be cyclized using hydroiodic acid in acetic acid to yield 2-arylbenzofurans. jocpr.com In a one-pot synthesis, acetic acid has been used as a catalyst with toluene (B28343) as the solvent to produce benzofuran derivatives from the reaction of benzoquinones and other compounds. nih.gov The proposed mechanism involves the protonation of the benzoquinone by acetic acid, followed by a series of steps including ring opening, addition of water, oxidation, and lactonization. nih.gov

| Acid Catalyst | Typical Reaction | Key Features | Example Starting Materials | Example Products | References |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Cyclization/oxidative aromatization | Strong acid, can act as both catalyst and solvent. | 2-hydroxy-1,4-diones | Substituted benzofurans | rsc.orgsmolecule.com |

| Acetic Acid | Cyclization via dehydration or condensation | Weaker acid, often used with other reagents. | 2-(2-Methoxyaryl)-1-arylethanones, Benzoquinones | 2-arylbenzofurans, Substituted benzofurans | nih.govjocpr.com |

Base-Catalyzed Reactions (e.g., Triethylamine (B128534), K2CO3)

Base-catalyzed reactions provide an alternative and often complementary approach to benzofuran synthesis. These methods typically involve intramolecular cyclization through nucleophilic attack.

Triethylamine (TEA): Triethylamine is a commonly used organic base in the synthesis of benzofuran derivatives. It is particularly effective in the Rap–Stoermer reaction, where it catalyzes the condensation of α-haloketones with substituted salicylaldehydes to produce benzofurans in high yields (81–97%). nih.govacs.orgresearchgate.net This reaction can be performed under neat (solvent-free) conditions. nih.govresearchgate.net Triethylamine is also utilized as a base and solvent in palladium- and copper-catalyzed Sonogashira coupling reactions between terminal alkynes and iodophenols, which then undergo intramolecular cyclization to form benzofurans. nih.govacs.org In some palladium-mediated intramolecular coupling reactions, triethylamine is used in refluxing toluene to facilitate the formation of the benzofuran ring. rsc.org

Potassium Carbonate (K2CO3): Potassium carbonate is another versatile base employed in various benzofuran syntheses. It is used in the reaction of commercial 5-diethylaminosalicylaldehyde with 2-bromo-4′-fluoro acetophenone (B1666503) in refluxing acetone (B3395972) to yield a 2-phenzoylbenzofuran derivative. researchgate.net In a catalyst-free method, K2CO3 is used with dimethylformamide (DMF) at elevated temperatures to synthesize benzofuran derivatives from nitroepoxides and salicylaldehydes, with yields ranging from 33-84%. smolecule.comacs.org Furthermore, K2CO3 facilitates the intramolecular cyclization of o-alkynylphenols in the presence of a palladium catalyst and other additives to form benzofuran derivatives. nih.govacs.org

| Base Catalyst | Typical Reaction | Key Features | Example Starting Materials | Example Products | References |

|---|---|---|---|---|---|

| Triethylamine (TEA) | Rap–Stoermer reaction, Sonogashira coupling/cyclization | Organic base, can be used as a catalyst and solvent. | α-haloketones and salicylaldehydes, Terminal alkynes and iodophenols | Substituted benzofurans | nih.govacs.orgresearchgate.netrsc.org |

| Potassium Carbonate (K2CO3) | Condensation, Catalyst-free cyclization, Palladium-catalyzed cyclization | Inorganic base, versatile for various reaction conditions. | Salicylaldehydes and α-haloacetophenones, Nitroepoxides and salicylaldehydes, o-alkynylphenols | Substituted benzofurans | smolecule.comnih.govacs.orgresearchgate.netacs.org |

Specific Named Reactions and Modifications Applicable to 2-Ethyl-5-methylbenzofuran Synthesis

Several named reactions have been developed or adapted for the synthesis of the benzofuran core, offering specific advantages in terms of efficiency and control over substitution patterns. These reactions could be applied to the synthesis of this compound by using appropriately substituted precursors.

Larock-Type Coupling

The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation of o-iodoanilines and internal alkynes, can be extended to the synthesis of benzofurans by using o-halophenols instead of anilines. researchgate.netub.edu This one-pot reaction provides a powerful method for preparing 2,3-disubstituted benzofurans with excellent regioselectivity. ub.edu The reaction is typically catalyzed by Pd(OAc)2 with bases like carbonates or acetates, and the addition of salts such as LiCl can be beneficial. ub.edu The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion and subsequent intramolecular cyclization. ub.edu Modifications to the original Larock conditions have enabled the use of less reactive o-bromo and o-chloro-phenols, often by employing specific phosphine (B1218219) ligands. nih.govcaltech.edu A heterogeneous, ligand- and salt-free procedure using palladium catalysts has also been developed, allowing for catalyst recovery and reuse. researchgate.net

Rap–Stoermer Reaction

The Rap–Stoermer reaction is a classic and widely used method for synthesizing benzofurans. researchgate.net It involves the condensation of a salicylaldehyde (B1680747) with an α-haloketone in the presence of a base. researchgate.netresearchgate.net This reaction proceeds through a cascade of nucleophilic substitution, nucleophilic addition, and dehydration. researchgate.net Traditionally, the reaction was carried out with alkaline bases in an alcoholic medium, often resulting in moderate yields. researchgate.net However, recent advancements have shown that using triethylamine (TEA) as a catalyst, particularly under solvent-free conditions, can lead to excellent yields (81–97%) of benzofuran-2-yl ketones. researchgate.net Other modifications include the use of phase transfer catalysts or microwave irradiation to improve efficiency. researchgate.net The synthesis of this compound could potentially be achieved by reacting 4-methylsalicylaldehyde with 1-chloro-2-butanone under optimized Rap-Stoermer conditions.

Claisen Rearrangement and Ring-Closing Metathesis (RCM)

A combination of the Claisen rearrangement and Ring-Closing Metathesis (RCM) offers a powerful strategy for the synthesis of substituted benzofurans. researchgate.net The general approach involves the synthesis of an o-allylphenol, often via a Claisen rearrangement of an allyl aryl ether, followed by further functionalization and subsequent RCM to form the furan ring. lbp.world For example, phenols can be converted to various benzofurans in good yields through a sequence involving Claisen rearrangement, double bond isomerization of the O-allyl function, and RCM. researchgate.net An isomerization-RCM strategy has been successfully used to synthesize substituted benzofurans from 1-allyl-2-allyloxybenzenes using a ruthenium catalyst. organic-chemistry.orgorganic-chemistry.org This method is notable for its ability to tolerate a variety of functional groups. organic-chemistry.org Gold-catalyzed cascade reactions involving intermolecular alkoxylation and Claisen rearrangement have also been developed for the synthesis of diverse benzofuran derivatives from quinols and alkynyl esters. nih.govacs.orgacs.org

Click Chemistry Approaches (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

While direct applications of click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to the synthesis of the core this compound structure are not prominently reported, the principles of click chemistry—reliability, high yield, and simple reaction conditions—are reflected in some modern benzofuran syntheses. Copper catalysis is frequently employed in the formation of the benzofuran ring. For instance, a one-pot reaction involving substituted amines, salicylaldehydes, and calcium carbide (to generate alkynes) uses copper bromide to afford amino-substituted benzofuran skeletons in high yields. nih.govacs.org In another copper-catalyzed approach, substituted salicylaldehyde-derived Schiff bases react with substituted alkenes in the presence of a copper chloride catalyst and a base (DBU) to yield trifluoroethyl-substituted benzofuran derivatives. nih.govacs.org These copper-catalyzed methods, while not strictly CuAAC, demonstrate the utility of copper in facilitating the efficient construction of the benzofuran ring system.

Dehydrogenation Reactions

Dehydrogenation is a critical transformation in the synthesis of benzofurans, serving as a common method to aromatize partially saturated precursors such as dihydrobenzofurans and tetrahydrobenzofurans. This process re-establishes the aromatic furan ring from a cyclic ether intermediate, often as the final step in a synthetic sequence. The choice of dehydrogenating agent and reaction conditions depends on the specific substrate and the presence of other functional groups.

Several reagents and methodologies have been effectively employed for the dehydrogenation of benzofuran precursors. A notable method involves the dehydrogenation of tetrahydrobenzofuranones. For instance, the conversion of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate to its corresponding aromatic 4-hydroxybenzofuran derivative has been accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) researchgate.net. This reaction proceeds via a free radical mechanism, leading to the aromatization of the carbocyclic ring.

Another powerful and widely used reagent for dehydrogenation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). DDQ is a high-potential quinone that is particularly effective for the aromatization of hydroaromatic compounds. In the synthesis of benzofuran-containing natural product analogues, DDQ has been used to catalyze dehydrogenation-aromatization reactions of substituted cyclohexenones, which serve as precursors to the phenolic component of the benzofuran core nih.gov. The reaction is often metal-free and provides a regioselective route to the desired aromatic system nih.gov. Similarly, the final step in the total synthesis of the natural product corsifuran C involves the dehydrogenation of a precursor using DDQ in dioxane rsc.org.

Aromatization can also be achieved through dehydrohalogenation. A two-step sequence involving the bromination of a dihydrobenzofuran followed by elimination is an effective strategy. For example, the synthesis of certain 5-substituted benzofurans proceeds via the 1,2-dibromination of the corresponding 2,3-dihydrobenzofuran. Subsequent treatment with a base promotes the elimination of two molecules of hydrogen bromide, yielding the fully aromatic benzofuran ring jst.go.jp.

Table 1: Selected Dehydrogenation Methods for Benzofuran Synthesis

| Precursor Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Tetrahydrobenzofuranone | N-Bromosuccinimide (NBS), AIBN | Hydroxybenzofuran | researchgate.net |

| Substituted Cyclohexenone | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Substituted Phenol (Benzofuran precursor) | nih.gov |

| Dihydrobenzofuran | Bromine (Br₂), followed by base | Benzofuran | jst.go.jp |

| Dihydrobenzofuran derivative | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Benzofuran | rsc.org |

Strategies for Introducing Ethyl and Methyl Substituents onto the Benzofuran Core

The specific substitution pattern of this compound can be achieved through two primary approaches: the cyclization of appropriately pre-functionalized starting materials or the direct functionalization of a pre-formed benzofuran scaffold.

The construction of the benzofuran ring from precursors already bearing the required methyl and ethyl groups is a highly convergent strategy. One-pot tandem reactions have been developed for the rapid synthesis of polysubstituted benzofurans. A copper-catalyzed reaction involving a substituted o-iodophenol, an acyl chloride, and a phosphorus ylide provides a direct route. In a specific synthesis of a derivative, ethyl this compound-3-carboxylate, a 5-methyl substituted o-iodophenol serves as the source of the C5-methyl group, while the corresponding acyl chloride provides the precursor to the C2-ethyl substituent acs.org. Similarly, the cyclodehydration of α-phenoxy ketones, often promoted by Eaton's reagent (P₂O₅ in methanesulfonic acid), is a powerful method. To obtain a 2-ethyl-5-methyl substituted pattern, one would start with an α-phenoxy ketone derived from 4-methylphenol and an α-haloketone bearing an ethyl group, such as 1-bromo-2-butanone (B1265390) researchgate.net.

Alternatively, the substituents can be introduced onto an existing benzofuran ring. The Friedel-Crafts acylation is a classic method for installing acyl groups, which can subsequently be reduced to the corresponding alkyl groups. For example, the Friedel-Crafts acylation of a benzofuran with acetyl chloride introduces an acetyl group, which can then be converted to an ethyl group jst.go.jpresearchgate.net. To synthesize this compound, one could perform a Friedel-Crafts acylation on 5-methylbenzofuran (B96412) at the C2 position, followed by reduction of the resulting ketone (e.g., via Wolff-Kishner or Clemmensen reduction).

Modern cross-coupling reactions also offer versatile strategies for substitution. Palladium-catalyzed reactions, such as the Suzuki or Sonogashira couplings, are frequently used to introduce substituents. A 2-bromo-5-methylbenzofuran (B13352431) could be coupled with an ethyl-containing organometallic reagent to install the ethyl group at the 2-position rsc.org. Another approach involves the coupling of o-alkynylphenyl acetals, where the alkyne partner can be chosen to introduce the desired C2 substituent organic-chemistry.org. These methods benefit from the modularity of using different coupling partners to achieve a diverse range of substituted benzofurans rsc.org.

Table 2: Strategies for the Synthesis of Substituted Benzofurans

| Strategy | Key Reaction | Starting Materials Example | Resulting Substitution | Reference |

|---|---|---|---|---|

| Precursor Cyclization | Copper-catalyzed Tandem Reaction | 5-Methyl-2-iodophenol, Propanoyl chloride | This compound derivative | acs.org |

| Precursor Cyclization | Cyclodehydration | 4-Methylphenol, 1-Bromo-2-butanone | This compound | researchgate.net |

| Direct Functionalization | Friedel-Crafts Acylation & Reduction | 5-Methylbenzofuran, Acetyl chloride | 2-Acetyl-5-methylbenzofuran (intermediate) | jst.go.jpresearchgate.net |

| Direct Functionalization | Palladium-catalyzed Cross-Coupling | 2-Bromo-5-methylbenzofuran, Ethylboronic acid | This compound | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 5 Methylbenzofuran and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is a fundamental technique for identifying the types and connectivity of protons in a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the signals provide a detailed map of the proton framework.

For 2-Ethyl-5-methylbenzofuran, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons, the furan (B31954) ring proton, and the protons of the ethyl and methyl substituents. The aromatic protons typically appear as multiplets in the downfield region (around 7.0-7.5 ppm). The proton on the furan ring (H-3) usually resonates as a singlet or a narrow multiplet further upfield. The methylene (B1212753) protons of the ethyl group present as a quartet, coupled to the adjacent methyl protons, which in turn appear as a triplet. The protons of the methyl group on the benzofuran (B130515) ring resonate as a singlet.

Interactive ¹H NMR Data Table for Benzofuran Analogs

| Compound | Solvent | Aromatic Protons (ppm) | Furan Ring Proton (ppm) | Ethyl Group (CH₂) (ppm) | Ethyl Group (CH₃) (ppm) | Methyl Group (ppm) |

| 2-Ethyl-4-methylbenzofuran | CDCl₃ | 6.98-7.25 (m, 3H) | 6.39 (d, J=0.8 Hz, 1H) | 2.81 (qd, J=7.6, 0.8 Hz, 2H) | 1.33 (t, J=7.6 Hz, 3H) | 2.55 (s, 3H) |

| Benzyl (B1604629) 5-ethyl-2-methylbenzofuran-3-carboxylate | CDCl₃ | 7.15-7.83 (m, 8H) | - | 2.76 (q, J=7.6 Hz, 2H) | 1.28 (t, J=7.6 Hz, 3H) | 2.67 (s, 3H) |

| Ethyl 2-(6-methylbenzofuran-2-yl)-4-phenylquinoline-3-carboxylate | CDCl₃ | 7.19-8.36 (m, 11H) | 7.40-7.45 (m, 1H) | 4.17 (q, J=7.2 Hz, 2H) | 1.06 (t, J=7.2 Hz, 3H) | 2.48 (s, 3H) |

| 2-(5-Methylbenzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid | DMSO-d₆ | 7.14-8.13 (m, 11H) | 7.42-7.44 (m, 1H) | - | - | 2.50 (s, 3H) |

Data sourced from multiple studies. nih.govrsc.orgresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

In the ¹³C NMR spectrum of this compound, the aromatic and furan ring carbons resonate in the downfield region (typically 100-160 ppm). The carbons of the ethyl and methyl substituents appear at higher field strengths. The quaternary carbons, such as those at the fusion of the benzene (B151609) and furan rings and the carbon bearing the ethyl group, can also be identified.

Interactive ¹³C NMR Data Table for Benzofuran Analogs

| Compound | Solvent | Aromatic/Furan Carbons (ppm) | Ethyl Group (CH₂) (ppm) | Ethyl Group (CH₃) (ppm) | Methyl Group (ppm) |

| Ethyl 2-methylbenzofuran-3-carboxylate | CDCl₃ | 109.1, 110.7, 121.7, 123.7, 124.3, 126.2, 153.6, 163.6, 164.7 | 60.2 | 14.4 | 14.4 |

| 2-(5-Methylbenzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid | DMSO-d₆ | 108.5, 111.5, 121.6, 124.8, 125.8, 126.1, 127.2, 128.0, 129.3, 129.9, 135.7, 144.3, 153.3, 155.0 | - | - | 21.5 |

| 2,3-DIHYDRO-2-METHYLBENZOFURAN | - | 109.4, 120.3, 124.9, 128.2, 128.8, 159.6 | 32.2 | - | 21.4 |

Data sourced from multiple studies. researchgate.netacs.orgchemicalbook.com

Advanced NMR Techniques for Stereochemical and Conformational Analysis

For more complex benzofuran analogs, particularly those with stereocenters or restricted bond rotation, advanced NMR techniques are employed to determine their three-dimensional structure. nih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, providing crucial information for assigning relative stereochemistry. nih.gov

Furthermore, methods like J-based configuration analysis (JBCA) utilize the Karplus relationship between three-bond coupling constants (³J) and dihedral angles to deduce the relative stereochemistry of adjacent stereocenters. researchgate.netelsevierpure.com The analysis of long-range C-H coupling constants (²,³J C,H) can also provide valuable insights into the conformational preferences of the molecule in solution. researchgate.net For complex structures, computational methods that predict NMR chemical shifts for different possible stereoisomers can be compared with experimental data to aid in the structural assignment. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is a critical step in the identification of unknown compounds or the confirmation of a synthesized molecule's identity. For this compound, HRMS would confirm its molecular formula of C₁₁H₁₂O. In various studies of benzofuran analogs, HRMS is routinely used to confirm the elemental composition of newly synthesized compounds. rsc.orgmdpi.com

Interactive HRMS Data for Benzofuran Analogs

| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| 1-(Benzofuran-2-yl)-3-hydroxypropan-2-one | ESI | 191.0708 | 191.0711 | C₁₁H₁₁O₃ |

| 3-Hydroxy-3-methyl-1-(5-methylbenzofuran-2-yl)butan-2-one | ESI | 233.1178 | 233.1172 | C₁₄H₁₇O₃ |

| Ethyl 2-(5-methylbenzofuran-2-yl)-4-phenylquinoline-3-carboxylate | HRMS | 380.1286 | 380.1284 | C₂₅H₁₈NO₃ |

Data sourced from multiple studies. researchgate.netrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules, as it typically produces intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. wiley-vch.de This allows for the straightforward determination of the molecular weight of the analyte. researchgate.net ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures. In the context of benzofuran research, ESI-MS is frequently used to monitor reaction progress and to characterize the molecular weight of synthesized intermediates and final products. rsc.orgrsc.org Tandem mass spectrometry (ESI-MS/MS) can be further employed to induce fragmentation of the molecular ion, providing structural information based on the resulting fragment ions. openagrar.denih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is instrumental in separating volatile compounds from a mixture and elucidating their structure based on their mass-to-charge ratio (m/z) and fragmentation patterns.

While specific GC-MS data for this compound was not found in the surveyed literature, analysis of a closely related analog, Ethyl this compound-3-carboxylate, provides significant insight into the expected fragmentation behavior. thieme-connect.de The mass spectrum of this analog, obtained under electron ionization (EI) at 70 eV, shows a distinct fragmentation pattern that can be partially extrapolated to the target compound. thieme-connect.de

The primary fragments observed for Ethyl this compound-3-carboxylate are detailed in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 232 | 72 | [M]⁺ (Molecular Ion) |

| 203 | 100 | [M - C₂H₅]⁺ (Loss of ethyl group from ester) or [M - CHO]⁺ |

| 187 | 41 | [M - OC₂H₅]⁺ (Loss of ethoxy group) |

| 185 | 40 | [M - C₂H₅O - H₂]⁺ |

| 159 | 17 | [M - COOC₂H₅]⁺ (Loss of carbethoxy group) |

| 131 | 15 | Fragment corresponding to the benzofuran core |

| 115 | 24 | Further fragmentation |

| 91 | 10 | Tropylium ion [C₇H₇]⁺ |

For this compound, the molecular ion [M]⁺ would be expected at m/z 160. A primary fragmentation pathway would likely involve the loss of a methyl radical ([M-15]) to form a stable ion at m/z 145, or the loss of an ethyl radical ([M-29]) leading to a fragment at m/z 131. The ion at m/z 131 is noted as a common terminal fragment in the mass spectrometry of related benzofuran derivatives. nih.gov The analysis of other benzofuran compounds, such as 2-methyl benzofuran and 2-ethylbenzofuran (B194445), supports the expected fragmentation patterns involving the loss of alkyl substituents from the furan ring. researchgate.netnist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds.

Specific IR spectra for this compound are not detailed in the available literature. However, data from analogous compounds containing the 5-methylbenzofuran (B96412) core allow for a reliable prediction of its characteristic absorption bands. For instance, the IR spectrum of Ethyl this compound-3-carboxylate shows several peaks attributable to the core structure, alongside the prominent ester carbonyl (C=O) stretch. thieme-connect.de Similarly, data from 1-(1-Hydroxycyclohexyl)-2-(5-methylbenzofuran-2-yl)ethanone provides further reference points for the 5-methylbenzofuran moiety. rsc.org

| Compound | IR Absorption Bands (cm⁻¹) | Reference |

|---|---|---|

| Ethyl this compound-3-carboxylate | 1707 (C=O ester), 1587 (C=C aromatic), 1463, 1373, 1248 (C-O), 1148, 1094, 1039, 796 (C-H out-of-plane) | thieme-connect.de |

| 1-(1-Hydroxycyclohexyl)-2-(5-methylbenzofuran-2-yl)ethanone | 3451 (O-H), 2924 (C-H aliphatic), 1704 (C=O ketone), 1204, 1174, 800 (C-H out-of-plane) | rsc.org |

Based on these analogs and general principles of IR spectroscopy, the spectrum of this compound is expected to exhibit the following key features:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H stretching: Medium to strong bands in the 2850-2975 cm⁻¹ region, corresponding to the ethyl and methyl groups.

Aromatic C=C stretching: Several bands of variable intensity in the 1450-1600 cm⁻¹ range.

C-O-C stretching: A strong, characteristic band for the furan ether linkage, typically found between 1000 and 1300 cm⁻¹.

C-H out-of-plane bending: Bands in the 750-900 cm⁻¹ region, which are indicative of the substitution pattern on the benzene ring.

The gas-phase IR spectrum of the parent 2-ethylbenzofuran confirms these assignments, providing a solid basis for the predicted spectrum of the target molecule. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. The resulting spectrum is characteristic of the molecule's conjugated systems. For aromatic compounds like benzofurans, UV-Vis spectra typically show multiple absorption bands corresponding to π→π* transitions.

While a specific UV-Vis spectrum for this compound is not available, the behavior of substituted benzofurans has been studied. researchgate.netresearchgate.net The parent benzofuran molecule exhibits characteristic absorption bands. The introduction of substituents onto the benzofuran ring system influences the position (λ_max) and intensity of these bands.

Research on various benzofuran derivatives shows that their absorption maxima can range from approximately 320 to 340 nm, depending on the specific substituents and their positions. nih.gov Alkyl groups, such as the ethyl and methyl groups in this compound, are known to be weak auxochromes. Their presence is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuran scaffold due to hyperconjugation effects. Studies have shown that the position of the substituent significantly impacts the electronic absorption; for example, substitution at position 5 has been observed to lead to absorption at longer wavelengths in some series of derivatives. researchgate.net Therefore, this compound is predicted to display characteristic benzofuran absorption bands, likely shifted to slightly longer wavelengths than the parent compound.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive analytical method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.

A search of the current literature did not yield any reports on the single-crystal X-ray structure of this compound. However, the crystal structures of numerous other benzofuran derivatives have been determined, offering valuable insights into the likely structural features of the target compound. nih.govacs.orgmdpi.comnih.gov

Key structural findings from analogs include:

Planarity: The benzofuran ring system itself is generally found to be planar or nearly planar. acs.org

Crystal Packing: The substituents on the benzofuran core play a crucial role in directing the supramolecular arrangement in the crystal. For example, some vinylene-substituted benzofurans exhibit only lateral contacts with no π–π stacking, whereas other derivatives with different substituents show distinct π–π stacking interactions. acs.org

Intermolecular Interactions: Weak intermolecular forces, such as C-H···O and C-H···π interactions, are commonly observed and contribute to the stability of the crystal lattice.

While these general features can be anticipated for this compound, its specific solid-state conformation and packing arrangement can only be definitively established through experimental X-ray diffraction analysis.

Structure Activity Relationship Sar Studies of 2 Ethyl 5 Methylbenzofuran Derivatives

General Principles of Substituent Effects on Benzofuran (B130515) Bioactivity

The benzofuran scaffold, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is a cornerstone in the development of new therapeutic agents due to its presence in numerous biologically active natural and synthetic compounds. rsc.orgnih.gov The versatility of the benzofuran nucleus allows for structural modifications that significantly influence its biological and pharmacological activities, which include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govrsc.org

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For benzofuran derivatives, SAR studies have established that the type, position, and electronic properties of substituents on both the furan and benzene rings are critical determinants of their bioactivity. nih.govrsc.org The introduction of various functional groups can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, which in turn affects its interaction with biological targets. nih.gov For instance, the antimicrobial activity of benzofuran derivatives appears to be more influenced by substitutions on the heterocyclic furan ring than on the aromatic benzene moiety. rsc.org Conversely, for anticancer activity, substituents on both rings play a pivotal role. The strategic placement of substituents can lead to compounds with enhanced potency and, in some cases, lower toxicity toward normal cells. nih.govelsevierpure.com

Positional and Electronic Influence of Substituents

The specific placement of chemical groups on the benzofuran core dictates the resulting molecule's biological profile. The electronic influence of these substituents, whether they are electron-donating or electron-withdrawing, also plays a fundamental role in modulating activity.

The C-2 position of the benzofuran ring is a key site for chemical modification and has been identified as crucial for the cytotoxic and antibacterial activity of its derivatives. nih.govrsc.org Early SAR studies highlighted that the introduction of ester or heterocyclic ring substitutions at this position was vital for the cytotoxic potential of the compounds. nih.govmdpi.com

Different types of substituents at the C-2 position can lead to varied biological outcomes. For example, the introduction of a 3,4,5-trimethoxybenzoyl group at the C-2 position has been shown to be significant for the antiproliferative activity of certain benzofuran derivatives. mdpi.com In the context of melatonin (B1676174) receptor ligands, substituting the C-2 position with a phenyl group can result in an agonist compound, while a benzyl (B1604629) group at the same position can yield selective antagonists. nih.gov For antibacterial applications, compounds featuring phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position have demonstrated good activity. nih.gov This highlights the profound impact that modifications at the C-2 position have on the pharmacological profile of benzofuran derivatives.

Table 1: Impact of C-2 Substituents on Benzofuran Bioactivity

| C-2 Substituent | Resulting Bioactivity | Reference |

|---|---|---|

| Ester or Heterocyclic Ring | Crucial for cytotoxic activity | nih.govmdpi.com |

| 3,4,5-Trimethoxybenzoyl Group | Important for antiproliferative activity | mdpi.com |

| Phenyl Group | Melatonin receptor agonist activity | nih.gov |

| Benzyl Group | Melatonin receptor antagonist activity | nih.gov |

| Phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl | Good antibacterial activity | nih.gov |

The C-3 position of the benzofuran nucleus is another critical site for substitution, with modifications here greatly influencing antibacterial and antiproliferative activities. mdpi.comnih.gov Research has shown that introducing a methyl group at the C-3 position can lead to a significant increase in antiproliferative activity against various cancer cell lines. mdpi.com

In the realm of antibacterial agents, the C-3 position plays a vital role in determining both the potency and specificity of the compounds. rsc.org Studies have demonstrated that introducing a hydroxyl-substituted phenyl group attached via a methanone (B1245722) linker at the C-3 position is essential for enhancing antibacterial activity. longdom.orglongdom.org The functional groups at the C-3 position can also influence the antibacterial selectivity of the compounds. rsc.org For instance, certain derivatives with specific groups at C-3 have shown strain-specific activity against S. aureus. nih.gov

Table 2: Influence of C-3 Modifications on Benzofuran Bioactivity

| C-3 Modification | Impact on Bioactivity | Reference |

|---|---|---|

| Introduction of a Methyl Group | Significant increase in antiproliferative activity | mdpi.com |

| Hydroxyl-substituted Phenyl via Methanone Linker | Key for improved antibacterial activity | longdom.orglongdom.org |

| Specific Functional Groups | Can determine antibacterial selectivity (e.g., against S. aureus) | nih.govrsc.org |

For antibacterial activity, the introduction of a hydroxyl group at the C-6 position has been reported to be essential. nih.govrsc.org In contrast, blocking this hydroxyl group leads to a loss of antibacterial activity. nih.gov The presence of halogen, nitro, or hydroxyl groups at positions C-4, C-5, and C-6 is also considered important for antibacterial properties. rsc.org

In the context of anticancer activity, the position of methoxy (B1213986) groups on the benzene ring is a critical determinant. The highest antiproliferative activity is often observed when a methoxy group is located at the C-6 position, while a C-4 methoxy group may result in the least activity. rsc.orgmdpi.com Similarly, placing an ethoxy, methyl, or bromo substituent at the C-6 position can also enhance potency. rsc.org The substitution of an alkenyl group at the C-5 position has also been shown to increase cytotoxic potency against several cancer cell lines. mdpi.com

Table 3: Impact of Benzene Ring Substitutions on Benzofuran Bioactivity

| Position | Substituent | Impact on Bioactivity | Reference |

|---|---|---|---|

| C-6 | Hydroxyl Group | Essential for antibacterial activity | nih.govrsc.org |

| C-4, C-5, C-6 | Halogen, Nitro, Hydroxyl | Important for antibacterial activity | rsc.org |

| C-6 | Methoxy Group | Maximum antiproliferative inhibitory activity | rsc.orgmdpi.com |

| C-5 | Alkenyl Group | Increased cytotoxic potency | mdpi.com |

| C-7 | Methoxy Group | Lower antiproliferative potency compared to C-6 methoxy | mdpi.com |

Specific Functional Group Contributions to Biological Activity

The introduction of halogen atoms—such as bromine, chlorine, or fluorine—into the benzofuran scaffold is a widely used strategy that often results in a significant enhancement of biological activities, particularly anticancer and antibacterial effects. nih.govnih.gov The beneficial impact of halogens is often attributed to their ability to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites in a biological target, thereby improving binding affinity. nih.gov Additionally, the hydrophobic and electron-donating nature of halogens can enhance a compound's cytotoxic properties. mdpi.com

The position of the halogen substituent is a critical factor in determining its effect on bioactivity. nih.govnih.gov For instance, placing a halogen atom at the para position of an N-phenyl ring substituent on a benzofuran has been associated with maximum cytotoxic activity. nih.gov In some series of derivatives, the presence of two bromo substituents, one on the C-5 position of the benzofuran ring and another on a phenyl ring substituent, led to excellent antibacterial activity. nih.gov Research has also shown that introducing halogens to alkyl or alkoxy substituents can significantly increase the cytotoxicity of these compounds compared to their non-halogenated parent molecules. nih.govresearchgate.net

Table 4: Effect of Halogen Substitution on Benzofuran Bioactivity

| Halogen (Atom/Position) | Observed Effect | Potential Reason | Reference |

|---|---|---|---|

| Bromine, Chlorine, Fluorine | Significant increase in anticancer activity | Formation of halogen bonds, increased hydrophobicity | nih.govnih.gov |

| Halogen at para-position of N-phenyl ring | Maximum cytotoxic activities recorded | Favorable hydrophobic interactions | nih.gov |

| Bromine at C-5 of benzofuran ring | Excellent antibacterial activity | Enhanced binding or uptake | nih.gov |

| Halogens on alkyl/alkoxy substituents | Increased cytotoxicity compared to parent compounds | Altered electronic and steric properties | nih.govresearchgate.net |

Impact of Methyl and Ethyl Groups

The presence and position of alkyl groups, such as methyl and ethyl, on the benzofuran scaffold can significantly modulate the biological activity of the derivatives. Research has shown that these seemingly minor additions can influence the compound's interaction with its biological target.

For instance, in a series of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, the 3-methyl group was found to be a key feature for their selective cytotoxicity against tumorigenic cell lines. pharmatutor.org Similarly, the introduction of a methyl group at the 3-position of the benzofuran ring in other derivatives has been associated with notable cytotoxic activity against certain leukemia cell lines. mdpi.com The ethyl group at the 2-position of the benzofuran core is also a critical determinant of activity. Studies on 2-ethyl-imidazole or benzimidazole (B57391) hybrids have highlighted the importance of the 2-alkylbenzofuran moiety for enhancing steric effects and charge distribution, which are crucial for maximal cytotoxic activity. nih.gov

Table 1: Impact of Methyl and Ethyl Groups on Biological Activity

| Compound/Derivative Series | Position of Methyl/Ethyl Group | Observed Biological Activity | Reference |

|---|---|---|---|

| 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester | 3-methyl | Selective cytotoxicity against tumorigenic cell lines | pharmatutor.org |

| Halogenated derivative with methyl group on benzofuran ring | 3-methyl | Remarkable cytotoxic activity against K562 and HL60 leukemia cells | mdpi.com |

| 2-phenyl-3-alkylbenzofuran imidazole (B134444)/triazole hybrids | 2-ethyl | Crucial for maximal cytotoxic activity | nih.gov |

| 5-cinnamoyl-6-hydroxy-7-methylbenzofuran | 7-methyl | Significant antiproliferative activity | iiarjournals.org |

Influence of Ester and Carboxylic Acid Moieties

The incorporation of ester and carboxylic acid functional groups into the 2-ethyl-5-methylbenzofuran framework has been a key strategy in modulating the pharmacological properties of these derivatives. These moieties can significantly influence factors such as solubility, bioavailability, and target interaction.

SAR studies have consistently pointed to the C-2 position of the benzofuran ring as a critical site for substitution. Earlier investigations revealed that the introduction of an ester or a heterocyclic ring at this position was crucial for the cytotoxic activity of benzofuran derivatives. mdpi.comnih.gov For example, a series of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives exhibited selective cytotoxicity against a tumorigenic cell line. pharmatutor.org The ester group, in this case, is a key contributor to the observed biological activity.

Similarly, the hydrolysis of an ester to its corresponding carboxylic acid can also have a profound impact on activity. In the development of inhibitors for Mycobacterium protein tyrosine phosphatase B (mPTPB), a benzofuran salicylic (B10762653) acid scaffold was transformed into a highly potent inhibitor. nih.gov The presence of the carboxylic acid was essential for this activity. Furthermore, the synthesis of novel benzofuran derivatives with osteoblast differentiation-promoting activity identified a 3,5-disubstituted benzofuran with a carboxamide at the 5-position as a useful scaffold for orally active osteogenic compounds. jst.go.jp

Table 2: Influence of Ester and Carboxylic Acid Moieties on Biological Activity

| Compound/Derivative Series | Moiety and Position | Observed Biological Activity | Reference |

|---|---|---|---|

| Benzofuran derivatives | Ester or heterocyclic ring at C-2 | Crucial for cytotoxic activity | mdpi.comnih.gov |

| 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester | Ethyl ester at C-2 | Selective cytotoxicity against a tumorigenic cell line | pharmatutor.org |

| 6-hydroxy-benzofuran-5-carboxylic acid scaffold | Carboxylic acid | Potent inhibition of Mycobacterium protein tyrosine phosphatase B | nih.gov |

| 3,5-disubstituted benzofuran derivatives | Carboxamide at C-5 | Potent osteoblast differentiation-promoting activity | jst.go.jp |

Importance of Hydroxyl and Methoxy Groups

Numerous SAR studies have underscored the significance of these functional groups. For instance, research has shown that the presence of hydroxyl groups can be crucial for enhancing the inhibitory activity of benzofuran derivatives against certain enzymes. rsc.org Specifically, compounds bearing two hydroxyl functions demonstrated a vital role in improving their inhibitory effect against the LSD1 enzyme. rsc.org The position of the hydroxyl group is also a determining factor. Compounds with a hydroxyl group at the C-6 position have exhibited excellent antibacterial activities. nih.gov In contrast, a hydroxyl group at the C-2 position did not lead to an increase in antibacterial activity. nih.gov

The methoxy group has also been identified as a key contributor to the biological potency of benzofuran derivatives. In some series, a methoxy group at the para position of a benzoyl moiety provided the best activity. cancerresgroup.us Furthermore, SAR studies on certain benzofuran-1,2,3-triazole derivatives revealed that the presence of a 6-methoxy group was essential for high antiproliferative activity. rsc.org The combination of both hydroxyl and methoxy groups can also lead to synergistic effects, with some derivatives showing greater enzyme inhibitory activity than standard reference compounds. researchgate.net

Table 3: Importance of Hydroxyl and Methoxy Groups on Biological Activity

| Compound/Derivative Series | Group and Position | Observed Biological Activity | Reference |

|---|---|---|---|

| Benzofuran derivatives with two hydroxyl functions | Hydroxyl groups | Enhanced inhibitory activity against LSD1 enzyme | rsc.org |

| Benzofuran derivatives | Hydroxyl group at C-6 | Excellent antibacterial activities | nih.gov |

| Benzofuran derivatives | Methoxy group at para position of benzoyl moiety | Best antiproliferative activity | cancerresgroup.us |

| Benzofuran-1,2,3-triazole derivatives | 6-methoxy group | Essential for high antiproliferative activity | rsc.org |

| Benzofuran derivatives with -OH and -OMe | Hydroxyl and methoxy groups | Potent enzyme inhibitory activity | researchgate.net |

Effect of Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrazoles, Piperazines)

SAR studies have demonstrated that the nature of the heterocyclic ring and its point of attachment to the benzofuran core are critical for activity. For example, the addition of an imidazole ring to a benzofuran has been shown to produce compounds with cytotoxic properties, although modifications are often necessary to achieve optimal activity. nih.gov In contrast, benzofuran-triazole hybrids have been designed and found to possess moderate to satisfactory antifungal activity. rsc.org Specifically, certain 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives have exhibited significant antiproliferative activities against various cancer cell lines. rsc.org

The presence of a pyrazole (B372694) moiety has also been shown to be beneficial. Structure-activity relationship studies have indicated that the antibacterial activity of some benzofuran derivatives is closely related to the presence of chloro substituents on the pyrazoline and pyrazole moieties. rsc.org Furthermore, the introduction of N-aryl piperazine (B1678402) derivatives has led to the discovery of compounds with good anti-inflammatory and anti-cancer activities. rsc.org The inclusion of a piperidine (B6355638) ring on the benzofuran has also been shown to significantly improve the physicochemical properties of the compound. nih.gov

Table 4: Effect of Nitrogen-Containing Heterocycles on Biological Activity

| Heterocycle | Position/Substitution | Observed Biological Activity | Reference |

|---|---|---|---|

| Imidazole | Attached to benzofuran | Cytotoxic properties | nih.gov |

| Triazole | Hybrid with benzofuran | Moderate to satisfactory antifungal activity | rsc.org |

| 1,2,3-Triazole | 1-(Benzofuran-3-yl) | Significant antiproliferative activities | rsc.org |

| Pyrazole/Pyrazoline | Chloro substituents | Antibacterial activity | rsc.org |

| Piperazine | N-aryl derivatives | Anti-inflammatory and anti-cancer activities | rsc.org |

| Piperidine | Attached to benzofuran ring | Improved physicochemical properties | nih.gov |

Conformational and Lipophilicity Effects on SAR

The three-dimensional conformation and the lipophilicity of a molecule are critical parameters that significantly influence its structure-activity relationship. For this compound derivatives, these properties dictate how the molecule interacts with its biological target and its ability to traverse biological membranes.

The spatial arrangement of atoms, or conformation, can determine the molecule's ability to fit into the binding site of a protein or enzyme. Even subtle changes in conformation can lead to a dramatic loss or gain of activity. For instance, in a study of furan-fused chalcones, the preferred conformations of the synthesized compounds were analyzed to understand their antiproliferative activity. iiarjournals.org The specific arrangement of the aromatic rings and the unsaturated carbonyl system was found to be crucial for their biological effect.

Lipophilicity, often quantified as the partition coefficient (logP), describes a compound's affinity for a lipid-rich environment versus an aqueous one. This property is vital for drug absorption, distribution, metabolism, and excretion (ADME). In the context of benzofuran derivatives, lipophilicity has been shown to affect their anticancer potential. For example, the anticancer activity of 2-aminobenzofuran derivatives was found to be more promising when compared to the less lipophilic benzodifurans. rsc.org The iodinated and highly lipophilic benzofuran derivative, Amiodarone, is a widely used antiarrhythmic drug, further highlighting the importance of lipophilicity for the biological activity of this class of compounds. pharmatutor.org

Table 5: Conformational and Lipophilicity Effects on SAR

| Factor | Observation | Implication for SAR | Reference |

|---|---|---|---|

| Conformational analysis | The preferred conformation of furan-fused chalcones was linked to their antiproliferative activity. | The spatial arrangement of substituents is critical for biological activity. | iiarjournals.org |

| Lipophilicity | The anticancer potential of 2-aminobenzofuran derivatives was influenced by their lipophilicity. | Higher lipophilicity can lead to enhanced anticancer activity in certain series. | rsc.org |

| Lipophilicity | The lipophilic nature of Amiodarone contributes to its antiarrhythmic properties. | Lipophilicity is a key factor for the biological activity and therapeutic use of benzofuran derivatives. | pharmatutor.org |

Computational Chemistry and Molecular Modeling Approaches for 2 Ethyl 5 Methylbenzofuran and Benzofuran Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular properties at the atomic and subatomic levels.

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic and structural properties of benzofuran (B130515) systems. physchemres.orgdnrcollege.orgnih.gov This method is favored for its balance of accuracy and computational cost, providing reliable results for a wide range of molecular properties. physchemres.org DFT calculations are instrumental in determining the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of benzofuran derivatives. worktribe.comworktribe.com For instance, studies on various benzofuran derivatives have employed DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p) to achieve good correlation with experimental data. nih.govrsc.org

The electronic properties of benzofuran systems are also extensively explored using DFT. Key parameters such as the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges can be calculated. rsc.org The MEP surface, for example, is crucial for identifying the electrophilic and nucleophilic sites within a molecule, which is valuable for predicting intermolecular interactions. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Benzofuran Systems

| Functional | Basis Set | Typical Applications |

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. nih.govrsc.org |

| GGA-PBE | 6-31G(d,p) | Structural properties, nonlinear optical (NLO) properties. physchemres.org |

| CAM-B3LYP | 6-311++G(d,p) | Electronic absorption spectra, electronic properties. rsc.org |

Prediction of Reactivity and Selectivity (e.g., Fukui Function, Parr Function)

To understand the chemical reactivity and selectivity of benzofuran systems, local reactivity descriptors derived from DFT, such as the Fukui function and the Parr function, are employed. nih.gov The Fukui function, denoted as f(r), helps in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. rsc.orgsemanticscholar.org Specifically, fk+ indicates the susceptibility of an atom k to a nucleophilic attack, while fk- points to its tendency for an electrophilic attack. nih.gov

The Parr function provides a more refined tool for predicting regioselectivity in chemical reactions. nih.gov By analyzing these local reactivity indices, researchers can explain and predict the outcomes of reactions involving benzofuran derivatives. nih.govmdpi.com For example, in the reduction of 2,3-disubstituted benzofurans, local electrophilicity (ωk), which can be defined using the condensed Fukui function or the electrophilic Parr function (Pk+), has been instrumental in explaining the observed regioselectivity. nih.gov

Table 2: Local Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Fukui Function | f(r) | Identifies the propensity of electronic density to deform at a given position upon electron addition or removal, indicating reactive sites. semanticscholar.org |

| Parr Function | P(r) | Provides a measure of the local electrophilic or nucleophilic character of different atomic sites within a molecule. nih.gov |

| Local Electrophilicity | ωk | Quantifies the electrophilic character of a specific atomic site k, aiding in the prediction of sites for nucleophilic attack. nih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to understand and predict the reactivity of molecules. pku.edu.cnimperial.ac.uk This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. nih.gov

For benzofuran derivatives, FMO analysis helps in elucidating their behavior in various chemical reactions. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecule can pinpoint the regions most likely to be involved in electron transfer processes. nih.gov For instance, the delocalization of the HOMO on a specific atom suggests that it is the primary site for electrophilic attack. semanticscholar.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.compreprints.org

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is extensively used to predict how benzofuran derivatives, including potentially 2-Ethyl-5-methylbenzofuran, interact with biological targets such as enzymes and receptors. acs.orgresearchgate.net This method allows for the visualization of the binding mode of the ligand within the active site of the protein. rsc.org Docking algorithms generate various possible binding poses and rank them based on a scoring function, which estimates the binding affinity, often expressed in kcal/mol. preprints.orgnih.gov

Studies on various benzofuran derivatives have demonstrated their potential to bind to a range of protein targets. For example, benzofuran compounds have been docked into the active sites of enzymes like acetylcholinesterase and cyclooxygenase-2 (COX-2) to predict their inhibitory potential. acs.orgnih.gov The calculated binding affinities provide a quantitative measure of the strength of the ligand-protein interaction, which is crucial for lead optimization in drug discovery. mdpi.comnih.gov

Table 3: Representative Binding Affinities of Benzofuran Derivatives from Molecular Docking Studies

| Benzofuran Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) |

| Benzofuran-8-hydroxyquinoline hybrids | BACE1 | -9.98 to -13.65 preprints.org |